molecular formula C19H15ClN4O2S2 B12145440 N-(4-chlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4-chlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12145440
M. Wt: 430.9 g/mol
InChI Key: UKDZCGOCVPUEMV-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C19H15ClN4O2S2 and its molecular weight is 430.9 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C19H15ClN4O2S2

Molecular Weight

430.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[[4-(furan-2-ylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C19H15ClN4O2S2/c20-13-5-7-14(8-6-13)21-17(25)12-28-19-23-22-18(16-4-2-10-27-16)24(19)11-15-3-1-9-26-15/h1-10H,11-12H2,(H,21,25)

InChI Key

UKDZCGOCVPUEMV-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CN2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)Cl)C4=CC=CS4

Origin of Product

United States

Biological Activity

N-(4-chlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly focusing on its pharmacological properties.

Chemical Structure and Synthesis

The compound features a complex structure with multiple functional groups, including a triazole ring and thiophene moiety. Its synthesis typically involves the reaction of 4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole with appropriate acetamide derivatives. The synthesis pathway often employs microwave-assisted techniques for efficiency and yield improvement .

Biological Activity Overview

Research indicates that compounds containing the 1,2,4-triazole and thiophene frameworks exhibit a variety of biological activities:

1. Antimicrobial Activity

  • Compounds similar to this compound have demonstrated significant antimicrobial properties. For instance, triazole derivatives are known to exhibit antifungal and antibacterial activities against various pathogens .

2. Anticancer Potential

  • The presence of the triazole ring is associated with anticancer activity. Studies have shown that certain triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .

3. Anti-inflammatory Effects

  • Some derivatives exhibit anti-inflammatory properties by inhibiting key inflammatory mediators. This activity is crucial for developing new treatments for inflammatory diseases .

Case Studies

Several studies have investigated the biological activity of related compounds:

Study 1: Antimicrobial Screening
A study synthesized a series of triazole derivatives and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures to this compound exhibited potent antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL .

Study 2: Anticancer Activity
In another investigation, a series of triazole-based compounds were tested for their cytotoxic effects on various cancer cell lines. The results showed that some derivatives significantly reduced cell viability in breast cancer cells (MCF-7) and lung cancer cells (A549), suggesting potential as anticancer agents .

Data Table: Summary of Biological Activities

Activity Type Effect Related Compounds
AntimicrobialEffective against bacteriaTriazole derivatives
AnticancerInduces apoptosisSimilar triazole compounds
Anti-inflammatoryReduces inflammationVarious thiophene and triazole derivatives

Preparation Methods

Cyclocondensation of Thiosemicarbazide

Thiosemicarbazide reacts with furan-2-carboxylic acid in the presence of phosphoryl chloride (POCl₃) to form 4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol (Intermediate I). The reaction proceeds via nucleophilic attack and dehydration, with POCl₃ acting as both a catalyst and dehydrating agent.

Thiosemicarbazide+Furan-2-carboxylic acidPOCl3,ΔIntermediate I\text{Thiosemicarbazide} + \text{Furan-2-carboxylic acid} \xrightarrow{\text{POCl}_3, \Delta} \text{Intermediate I}

Reaction Conditions :

  • Solvent: Anhydrous ethanol or toluene.

  • Temperature: Reflux (80–110°C).

  • Time: 6–12 hours.

  • Yield: 60–75%.

Coupling with N-(4-Chlorophenyl)acetamide

The final step involves forming the acetamide bond. While some routes use pre-formed chloroacetamide (as in Section 3.1), alternative methods activate the carboxylic acid for coupling.

Carbodiimide-Mediated Amidation

2-{[4-(Furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is reacted with 4-chloroaniline using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).

Acetic Acid Derivative+4-ChloroanilineEDC, HOBt, DCMTarget Compound\text{Acetic Acid Derivative} + \text{4-Chloroaniline} \xrightarrow{\text{EDC, HOBt, DCM}} \text{Target Compound}

Conditions :

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Catalyst: EDC/HOBt system.

  • Yield: 65–80%.

Purification and Characterization

Purification Techniques

  • Recrystallization : Ethanol/water mixtures (1:3) yield high-purity crystals.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) for complex mixtures.

Analytical Data

Parameter Value Method
Molecular FormulaC₂₀H₁₇ClN₄O₂S₂High-Resolution MS
Melting Point172–175°CDifferential Scanning Calorimetry
¹H NMR (DMSO-d₆)δ 8.21 (s, 1H, triazole), 7.85 (d, 2H, Ar-H)400 MHz NMR
IR (KBr)1665 cm⁻¹ (C=O), 1240 cm⁻¹ (C-S)FT-IR

Mechanistic Considerations and Side Reactions

Competing Pathways

  • Oxidation of Thiol : The sulfanyl group may oxidize to sulfonyl (-SO₂-) under acidic or oxidative conditions, necessitating inert atmospheres.

  • Ring-Opening of Furan : Strong acids or prolonged heating can degrade the furan ring; thus, mild conditions are preferred.

Regioselectivity in Triazole Formation

The 1,2,4-triazole regiochemistry is controlled by the electronic effects of substituents. Electron-withdrawing groups (e.g., thiophene) favor substitution at the 5-position.

Industrial-Scale Adaptations

For large-scale synthesis, continuous flow reactors enhance reproducibility and safety. Key parameters include:

  • Residence Time : 30–60 minutes.

  • Temperature Control : Jacketed reactors maintained at 50°C.

  • Catalyst Recovery : Immobilized POCl₃ on silica gel reduces waste.

Q & A

Basic: What are the critical synthetic steps and optimization strategies for this compound?

Answer:
The synthesis involves multi-step reactions, including triazole ring formation, sulfanylacetamide coupling, and functional group introduction. Key steps:

  • Triazole Formation: Cyclization of thiosemicarbazides under acidic conditions to generate the 1,2,4-triazole core .
  • Sulfanyl Linkage: Thiol-alkylation using mercaptoacetic acid derivatives, optimized at 60–80°C in DMF or THF .
  • Substituent Introduction: Halogenation (e.g., chlorophenyl) and heterocyclic coupling (furan/thiophene) via Suzuki-Miyaura or nucleophilic substitution .

Optimization Factors:

  • Solvent Choice: Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
  • Catalysts: Pd catalysts for cross-coupling reactions (e.g., thiophene attachment) .
  • Purity Control: Column chromatography (silica gel, ethyl acetate/hexane) for intermediate purification .

Basic: Which analytical techniques are essential for structural confirmation and purity assessment?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions (e.g., furan methyl protons at δ 3.8–4.2 ppm; thiophene protons at δ 7.1–7.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC): Purity >95% verified using C18 columns (acetonitrile/water mobile phase) .
  • Mass Spectrometry (HRMS): Molecular ion peaks (e.g., [M+H]⁺ at m/z 458.05) validate the molecular formula .

Advanced: How does substitution on the triazole ring influence biological activity?

Answer:
Structure-activity relationship (SAR) studies highlight:

  • Thiophene vs. Pyridine: Thiophene enhances hydrophobic interactions with enzyme pockets (e.g., COX-2 inhibition), while pyridine improves solubility but reduces potency .
  • Chlorophenyl Position: Para-chloro on phenyl increases electron-withdrawing effects, stabilizing ligand-receptor binding (IC₅₀ improved by 2-fold vs. ortho-substituted analogs) .
  • Furan Methyl Group: Enhances metabolic stability by reducing CYP450-mediated oxidation .

Methodology:

  • In Silico Docking: AutoDock Vina predicts binding affinities to targets (e.g., EGFR kinase) .
  • In Vitro Assays: Anti-inflammatory activity tested via LPS-induced TNF-α suppression in macrophages .

Advanced: How are contradictions in spectroscopic data resolved during structural elucidation?

Answer:

  • Overlapping Peaks: Use 2D NMR (COSY, HSQC) to resolve proton-proton correlations (e.g., distinguishing triazole C-H from furan protons) .
  • Crystallography: Single-crystal X-ray diffraction resolves ambiguous NOE signals, confirming the triazole-thioether linkage .
  • Isotopic Labeling: ¹⁵N-labeled intermediates clarify nitrogen environments in complex NMR spectra .

Basic: What are the key physicochemical properties relevant to drug discovery?

Answer:

Property Value Method Reference
Molecular Weight458.91 g/molHRMS
LogP (Octanol-Water)3.2 ± 0.1HPLC Retention Time
Solubility (PBS, pH 7.4)12.5 µg/mLUV-Vis Spectrophotometry
Melting Point168–170°CDifferential Scanning Calorimetry

Advanced: How can molecular docking guide derivative design for enhanced bioactivity?

Answer:

  • Target Selection: Docking to COX-2 (PDB: 5KIR) identifies key interactions:
    • Thiophene sulfur forms a hydrogen bond with Tyr355.
    • Chlorophenyl group fits into hydrophobic pocket near Val523 .
  • Derivative Optimization:
    • Substituent Addition: Methoxy groups at meta-positions improve binding energy (ΔG = −9.2 kcal/mol vs. −7.8 for parent compound) .
    • Scaffold Hopping: Replacing furan with benzothiophene increases π-π stacking with Phe518 .

Basic: What are common side reactions during synthesis, and how are they mitigated?

Answer:

  • Oxidation of Thiols: Disulfide formation minimized by inert atmosphere (N₂) and reducing agents (e.g., DTT) .
  • Triazole Ring Opening: Acidic conditions hydrolyze triazole; controlled pH (6.5–7.5) during cyclization prevents degradation .
  • By-Products: Unreacted halides removed via aqueous washes (NaHCO₃) .

Advanced: What strategies improve pharmacokinetics without compromising efficacy?

Answer:

  • Prodrug Design: Phosphate ester derivatives enhance aqueous solubility (e.g., 45-fold increase in PBS solubility) .
  • Metabolic Shielding: Fluorination at the phenyl ring reduces CYP2C9-mediated metabolism (t₁/₂ extended from 2.1 to 4.8 hrs) .
  • Nanoparticle Encapsulation: PLGA nanoparticles improve oral bioavailability (AUC increased by 3.5× in rat models) .

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